3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea
Description
This compound features a urea backbone (-NH-CO-NH-) linking two aromatic systems: a pyrazole ring substituted with phenyl and 2,4,6-trichlorophenyl groups, and a 4-isopropylphenyl moiety. Such structural attributes are critical in drug design, particularly for kinase inhibitors or ligands targeting hydrophobic binding pockets .
Properties
IUPAC Name |
1-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl3N4O/c1-15(2)16-8-10-19(11-9-16)30-25(33)31-22-14-29-32(23(22)17-6-4-3-5-7-17)24-20(27)12-18(26)13-21(24)28/h3-15H,1-2H3,(H2,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXKCNDCORGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2)C3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst . The mixture is refluxed for a specified duration, and the product is purified by crystallization using dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its pharmacological potential, including anti-inflammatory or analgesic effects.
Industry: It may be utilized in the development of new materials with specific properties, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of 3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Key Features
Table 1: Structural Comparison of Urea Derivatives and Related Compounds
Key Observations:
- Substituents: Both the target compound and Compound 4a share a 2,4,6-trichlorophenyl group, which enhances steric bulk and electron-withdrawing effects. Encorafenib’s pyrazole includes a sulfonamido group, contributing to kinase-binding affinity .
- Functional Groups: The urea group in the target compound and Compound 4a supports hydrogen-bond donor/acceptor interactions, whereas Encorafenib’s carbamate may confer metabolic stability .
Spectroscopic and Physicochemical Comparisons
Table 2: Spectroscopic Data for Compound 4a ()
| Parameter | Data |
|---|---|
| UV-Vis (λmax) | 253 nm (logε = 3.24) |
| IR Peaks (cm⁻¹) | 3271 (N-H), 1651 (C=O), 1595 (C=N), 1284–1253 (C=S) |
| ¹H-NMR (δ, ppm) | 4.96 (-NH₂, -CH₂), 7.15–7.79 (Ar-H), 9.12 and 9.63 (-NH-) |
| Elemental Analysis | C: 42.95% (Calc. 43.31%), H: 2.91% (Calc. 2.95%), S: 7.24% (Calc. 7.23%) |
Analysis:
- UV-Vis: The λmax at 253 nm for Compound 4a suggests conjugation between the triazole-thione and aryl groups, a feature likely shared with the target compound due to its pyrazole-urea system.
- IR: The urea C=O stretch (1651 cm⁻¹) and N-H vibrations (3271 cm⁻¹) are hallmark peaks for such derivatives. The target compound would exhibit similar urea-related IR signatures.
- ¹H-NMR: The deshielded -NH protons (δ 9.12–9.63) in Compound 4a reflect strong hydrogen-bonding interactions, a trait expected in the target compound’s urea group .
Computational and Crystallographic Insights
- Structural Refinement: SHELX programs are widely used for small-molecule crystallography, enabling precise determination of bond lengths and angles in analogues like Compound 4a .
- Noncovalent Interactions: Tools like Multiwfn can map electrostatic potentials and hydrogen-bonding networks, critical for comparing the urea group’s interactions in the target compound versus carbamates in Encorafenib .
- Electron Density Analysis: The trichlorophenyl group’s electron-withdrawing effects could be quantified via Laplacian of electron density, influencing reactivity and binding .
Biological Activity
The compound 3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea , also known as N-(3,5-dimethylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea , is a synthetic organic molecule with significant potential in biological research and pharmaceutical applications. Its unique structure, characterized by a pyrazole ring and multiple aromatic substitutions, suggests diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C24H19Cl3N4O |
| Molecular Weight | 485.79 g/mol |
| CAS Number | 477713-90-9 |
| Boiling Point | 560.9 ± 50.0 °C (predicted) |
| Density | 1.37 ± 0.1 g/cm³ |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound can disrupt microbial cell membranes and inhibit key enzymes involved in microbial metabolism, leading to its potential use as an antimicrobial agent.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. It may act through mechanisms such as the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by modulating inflammatory pathways and cytokine production .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, causing structural damage.
- Enzyme Inhibition : By binding to active sites of enzymes like DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting nucleic acid synthesis essential for cell replication .
- Signal Pathway Modulation : It may influence various signaling pathways involved in inflammation and cancer progression, although detailed mechanisms require further investigation.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The mechanism was primarily attributed to membrane disruption and enzyme inhibition.
Case Study 2: Anticancer Potential
In vitro assays on human cancer cell lines demonstrated that the compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. Molecular docking studies revealed strong binding affinity to DHFR, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
